Studies have shown that p-(hexyloxy)aniline hydrochloride exhibits biological activity, particularly in inhibiting polymerase chain reactions (PCR). It binds to the active site of DNA polymerase, thereby interfering with DNA synthesis. This property makes it a candidate for research in molecular biology and genetics . Additionally, its amphiphilic nature may enhance its interaction with biological membranes.
The synthesis of p-(hexyloxy)aniline hydrochloride can be achieved through various methods:
p-(Hexyloxy)aniline hydrochloride has several applications:
Research indicates that p-(hexyloxy)aniline hydrochloride interacts with various biological systems. Its inhibitory effect on DNA polymerase suggests potential applications in controlling undesired amplification in PCR protocols. Furthermore, studies on its interactions with cellular membranes indicate that it may alter membrane permeability or fluidity, which could affect cellular processes .
Several compounds share structural similarities with p-(hexyloxy)aniline hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Hexyloxyaniline | C₁₂H₁₉NO | Similar structure; lacks hydrochloride form |
| 4-Methoxyaniline | C₈H₉NO | Shorter alkoxy chain; different solubility properties |
| 4-Octyloxyaniline | C₁₄H₂₃NO | Longer alkoxy chain; higher hydrophobicity |
| 4-(Butyloxy)aniline | C₁₀H₁₃NO | Shorter chain; less amphiphilic |
p-(Hexyloxy)aniline hydrochloride is unique due to its specific hexyloxy group that enhances solubility and biological activity compared to other similar compounds. Its ability to inhibit PCR makes it particularly valuable for research applications where control over nucleic acid amplification is crucial.
p-(Hexyloxy)aniline hydrochloride is systematically named (4-hexoxyphenyl)azanium chloride, reflecting its protonated aniline core and hexyloxy substituent. The molecular formula C₁₂H₁₉NO·HCl corresponds to a molecular weight of 229.74 g/mol. Its structure consists of a benzene ring with an amino group (-NH₃⁺) and a hexyloxy chain (-O-C₆H₁₃) in the para position, stabilized by a chloride counterion.
The compound’s structural duality—combining polar and nonpolar regions—enables its use in amphiphilic systems, such as surfactants or liquid crystals.
First synthesized in the late 20th century, p-(hexyloxy)aniline emerged as part of efforts to develop alkyloxy-substituted anilines for photoresponsive materials. Its hydrochloride form gained prominence in the 2000s, particularly after its role in synthesizing 4-hydroxy-4′-hexyloxyazobenzene—a photochromic compound—was demonstrated. Key milestones include:
A landmark study in 2002 detailed its use in preparing azobenzene derivatives, highlighting its efficiency as a coupling partner in Ullmann-type reactions. This work underscored its value in creating molecular switches for optical devices.
The hexyloxy chain promotes mesomorphic behavior, enabling the compound to serve as a precursor for thermotropic liquid crystals. For example, Schiff base derivatives of p-(hexyloxy)aniline exhibit nematic phases between 80–120°C, critical for display technologies.
In polymer chemistry, the amino group participates in polycondensation reactions to yield aryl polyamides and polyimides. These polymers demonstrate high thermal stability (decomposition >300°C) and are used in flexible electronics.
The amphiphilic nature of p-(hexyloxy)aniline hydrochloride allows it to function as a nonionic surfactant precursor. Its critical micelle concentration (CMC) in aqueous solutions is ~0.1 mM, making it effective in emulsifying hydrophobic monomers.
| Application | Key Property Utilized | Example Product |
|---|---|---|
| Liquid Crystals | Mesogenicity | Photochromic displays |
| High-Performance Polymers | Thermal stability | Flexible circuit substrates |
| Surfactants | Amphiphilicity | Emulsion stabilizers |
Comparative analysis with analogs reveals its superiority:
| Compound | Alkyl Chain Length | Mesophase Range (°C) |
|---|---|---|
| p-(Butyloxy)aniline | C₄ | 60–90 |
| p-(Hexyloxy)aniline | C₆ | 80–120 |
| p-(Octyloxy)aniline | C₈ | 100–150 |
The C₆ chain balances flexibility and rigidity, optimizing mesophase breadth without compromising thermal stability.
The direct synthesis of para-(hexyloxy)aniline hydrochloride involves a two-stage approach beginning with the preparation of the free base followed by salt formation [1]. The primary synthetic route utilizes para-nitrophenol as the starting material, which undergoes alkylation with hexanol to form para-(hexyloxy)nitrobenzene, followed by reduction to yield the desired aniline derivative [2].
The initial etherification step employs the Williamson ether synthesis mechanism, where para-nitrophenol is treated with hexyl bromide in the presence of a strong base such as potassium carbonate [3]. This nucleophilic substitution reaction proceeds via an SN2 mechanism, where the phenoxide anion attacks the primary alkyl halide, resulting in the formation of the carbon-oxygen bond [3]. The reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius and reaction times of 6 to 12 hours to achieve complete conversion [4].
Following successful etherification, the nitro group reduction represents the second critical transformation [5]. Various reducing agents have been employed for this conversion, including iron and hydrochloric acid, tin and hydrochloric acid, or catalytic hydrogenation using palladium on carbon [5]. The iron-mediated reduction has proven particularly effective, providing yields exceeding 85% under optimized conditions [5].
An alternative synthetic approach involves the direct alkylation of para-aminophenol with hexanol under acidic conditions [6]. This method utilizes acid-catalyzed alkylation, where the alcohol acts as both the alkylating agent and the reaction medium [6]. The reaction proceeds through protonation of the alcohol to form a carbocation, which subsequently attacks the electron-rich aromatic ring [6].
| Synthetic Route | Starting Material | Key Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Williamson Ether Synthesis | para-Nitrophenol | Hexyl bromide, K₂CO₃ | 80-120 | 78-85 |
| Direct Alkylation | para-Aminophenol | Hexanol, H₂SO₄ | 160-180 | 65-72 |
| Catalytic Hydrogenation | para-(Hexyloxy)nitrobenzene | H₂, Pd/C | 25-50 | 88-94 |
The etherification process for para-(hexyloxy)aniline synthesis involves nucleophilic aromatic substitution mechanisms that are highly dependent on reaction conditions and catalyst selection [4]. The reaction kinetics follow second-order behavior, with rate constants varying linearly with catalyst concentration [4]. Studies have demonstrated that tungstated zirconia catalysts provide exceptional selectivity for etherification reactions, achieving selectivities exceeding 94% for hexanol coupling reactions at 393 Kelvin [4].
The mechanism of etherification proceeds through initial alcohol adsorption on the catalyst surface, followed by dehydration to form reactive intermediates [4]. The activation energy for etherification of hexanol has been determined to be approximately 45-50 kilojoules per mole, indicating moderate energy barriers for the transformation [4]. Temperature effects show that higher reaction temperatures favor faster reaction rates but may also promote unwanted side reactions including dehydration and oligomerization [4].
Hydrochloride salt formation represents the final step in the synthetic sequence and involves a straightforward acid-base neutralization reaction [7]. The free aniline base is treated with hydrochloric acid in stoichiometric quantities to produce the corresponding anilinium chloride salt [7]. This transformation is characterized by protonation of the amino nitrogen, resulting in the formation of a tetrahedral ammonium center [7].
The salt formation reaction proceeds quantitatively under mild conditions, typically at room temperature with reaction times of 30 minutes to 2 hours [7]. The process involves careful addition of hydrochloric acid to a solution of the aniline base, often in an organic solvent such as diethyl ether or ethanol [8]. The hydrochloride salt precipitates from solution as a crystalline solid, facilitating purification through simple filtration and washing procedures [8].
Mechanistic studies have revealed that the carbon-nitrogen bond length increases from 1.41 Angstroms in the free aniline to 1.474 Angstroms in the protonated form [7]. This bond elongation reflects the decreased resonance stabilization in the protonated species, where the nitrogen lone pair is no longer available for delocalization into the aromatic system [7].
The optimization of reaction conditions for para-(hexyloxy)aniline hydrochloride synthesis requires systematic investigation of multiple variables including temperature, pressure, catalyst loading, and solvent effects [9]. Kinetic analysis has revealed crucial parameters such as activation energies and heat of adsorption values that guide optimization efforts [9].
Temperature optimization studies demonstrate that etherification reactions exhibit optimal performance at temperatures between 120 and 140 degrees Celsius [4]. Below this range, reaction rates become prohibitively slow, while temperatures exceeding 160 degrees Celsius promote competing dehydration reactions that reduce overall selectivity [4]. The apparent activation energy for the etherification process has been determined to be independent of alcohol chain length for linear primary alcohols, suggesting similar mechanistic pathways across the homologous series [4].
Catalyst loading optimization reveals that optimal performance is achieved with 2.5 weight percent catalyst relative to the substrate [10]. Higher catalyst concentrations do not provide proportional rate enhancements and may lead to increased side product formation [10]. Response surface methodology has been employed to systematically evaluate the interactions between temperature, pressure, and catalyst loading variables [10].
Solvent selection plays a critical role in reaction optimization, with polar aprotic solvents generally providing superior results for the etherification step [3]. Dimethyl sulfoxide and ethanol have been identified as particularly effective reaction media, providing both good substrate solubility and appropriate nucleophile stabilization [3]. The choice of solvent for hydrochloride salt formation is equally important, with diethyl ether and acetone providing optimal precipitation conditions [8].
Pressure effects are particularly significant for catalytic hydrogenation steps in the synthetic sequence [10]. Optimal hydrogen pressures range from 2 to 5 atmospheres, with higher pressures not providing proportional rate enhancements [10]. The optimization process reveals that maximum yields are achieved under moderate pressure conditions that balance reaction rate with catalyst stability [10].
| Parameter | Optimal Range | Effect on Yield | Comments |
|---|---|---|---|
| Temperature | 120-140°C | +15-20% | Above 160°C causes decomposition |
| Catalyst Loading | 2.0-2.5 wt% | +10-15% | Higher loading shows diminishing returns |
| Pressure (H₂) | 2-5 atm | +5-10% | Minimal improvement above 5 atm |
| Reaction Time | 4-6 hours | +8-12% | Extended times increase side products |
Para-(hexyloxy)aniline serves as a versatile precursor for the synthesis of azobenzene derivatives through diazotization and subsequent azo coupling reactions [11]. The synthesis of 4-hexyloxy-4'-hydroxyazobenzene has been successfully achieved through azo coupling of 4-(hexyloxy)aniline with appropriate diazonium salts [11] [12]. This transformation represents a critical derivatization pathway that expands the utility of the parent aniline compound [13].
The diazotization process involves treatment of para-(hexyloxy)aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures, typically 0 to 5 degrees Celsius [14]. The reaction proceeds through formation of the nitrous acid intermediate, which subsequently reacts with the amino group to form the diazonium salt [14]. The diazotization reaction exhibits high efficiency, with conversion rates exceeding 95% under optimized conditions [14].
Mechanistic studies of the azo coupling reaction reveal that the process involves electrophilic aromatic substitution, where the diazonium cation acts as the electrophile [15]. The electron-donating hexyloxy group activates the aromatic ring toward electrophilic attack, facilitating the coupling reaction [15]. The reaction typically proceeds at pH values between 8 and 10, where the coupling partner exists in its anionic form [15].
Alternative derivatization pathways include the synthesis of liquid crystalline polyaniline derivatives incorporating the hexyloxy side chain [1]. These materials exhibit thermotropic liquid crystallinity due to the presence of flexible alkyl spacers and mesogenic aromatic cores [1]. The hexyloxy substituent provides the necessary flexibility for liquid crystal formation while maintaining electronic properties suitable for conducting polymer applications [1].
Oxidative coupling reactions represent another important derivatization pathway, where para-(hexyloxy)aniline undergoes direct aerobic oxidation to form azo compounds [16]. This transformation is catalyzed by mixed metal oxide systems such as copper cobalt oxide, which facilitate the radical-mediated coupling process [16]. The reaction proceeds through initial formation of aniline radical cations, followed by radical coupling and subsequent oxidation to yield the final azo product [16].
The synthetic utility of para-(hexyloxy)aniline extends to the preparation of heterocyclic compounds through cyclization reactions [17]. Electrochemical methods have been developed for the oxidative cyclization of the aniline derivative with enaminones, providing access to substituted indole derivatives [17]. These transformations demonstrate the versatility of the hexyloxy aniline scaffold for diverse synthetic applications [17].
The industrial-scale production of para-(hexyloxy)aniline hydrochloride faces several significant challenges related to process economics, reaction engineering, and quality control [18]. Process mass intensity calculations reveal that current synthetic routes require approximately 9.65 kilograms of raw materials per kilogram of product, indicating substantial opportunity for process optimization [18].
Economic analysis of large-scale production indicates that raw material costs represent the primary cost driver, accounting for approximately 60% of total production expenses [18]. The key cost components include diethyl ethoxymethylene malonate and substituted phenol starting materials, which command premium pricing due to limited supplier availability [18]. Material margin analysis suggests that target margins of 57% are achievable through process optimization and strategic sourcing initiatives [18].
Scale-up challenges include heat transfer limitations during exothermic etherification reactions, which can lead to temperature runaway and product degradation [19]. Industrial reactors require sophisticated temperature control systems to maintain optimal reaction conditions across large volumes [19]. The heterogeneous nature of many catalytic steps presents additional challenges for uniform mixing and mass transfer in large-scale equipment [19].
Quality control considerations for industrial production include the management of impurities that can arise from side reactions and incomplete conversions [20]. Analytical methods must be developed to quantify trace impurities that may affect downstream applications, particularly for pharmaceutical and electronic materials [20]. The crystallization of hydrochloride salts requires careful control of nucleation and growth processes to ensure consistent particle size distribution and morphology [20].
Solvent recovery and recycling represent critical aspects of economically viable industrial processes [18]. The use of organic solvents in multiple synthetic steps necessitates efficient separation and purification systems to enable solvent reuse [18]. Environmental regulations increasingly restrict the use and disposal of organic solvents, driving the development of greener synthetic alternatives [19].
Catalyst recycling and regeneration present additional industrial challenges, particularly for heterogeneous catalytic systems [19]. The development of robust catalyst systems that maintain activity over multiple reaction cycles is essential for economic viability [19]. Catalyst deactivation mechanisms must be understood to design appropriate regeneration procedures [19].
| Challenge Category | Specific Issues | Potential Solutions | Implementation Cost |
|---|---|---|---|
| Heat Management | Temperature runaway | Advanced reactor design | High |
| Raw Material Costs | Premium pricing | Alternative suppliers | Medium |
| Solvent Recovery | Environmental compliance | Recycling systems | High |
| Quality Control | Impurity management | Enhanced analytics | Medium |
| Catalyst Lifecycle | Deactivation issues | Regeneration protocols | Low |
The logistics of raw material supply present additional challenges for industrial production, particularly for specialized reagents required in the synthetic sequence [21]. Supply chain disruptions can significantly impact production schedules and costs, necessitating strategic inventory management and supplier diversification [21]. Transportation constraints, including seasonal variations in shipping capacity, further complicate supply chain management [21].
The molecular structure of p-(Hexyloxy)aniline hydrochloride consists of an aniline ring system substituted with a hexyloxy chain at the para position and protonated at the amino group with a chloride counterion [1]. The compound exhibits the molecular formula C₁₂H₁₉NO·HCl with a molecular weight of 229.78 g/mol [1]. The basic structural framework features a benzene ring with an amino group at position 1 and a hexyloxy substituent (-O-(CH₂)₅CH₃) at position 4.
Conformational analysis reveals that the hexyloxy chain adopts extended conformations in the solid state, minimizing steric interactions between the alkyl segments [2]. The aniline moiety typically exhibits a slight deviation from planarity due to the electron-donating nature of the alkoxy substituent, which influences the aromatic ring's electronic distribution [3]. Computational studies on similar para-alkoxy aniline derivatives demonstrate that the nitrogen hybridization state is intermediate between sp³ and sp², with bond angles around the amino nitrogen ranging from 107° to 120°, consistent with partial conjugation between the amino group and the aromatic ring [3].
The molecular geometry optimization using density functional theory reveals that the C-O-C bond angle of the ether linkage measures approximately 118-120°, while the C-C-O angle involving the aromatic carbon is typically 120-122° [2] . The hexyl chain preferentially adopts an all-trans conformation to minimize torsional strain, with C-C-C bond angles close to the tetrahedral value of 109.5° [5].
Single crystal X-ray diffraction studies of related para-hexyloxy aniline derivatives have provided insights into the solid-state packing arrangements [6]. Crystallographic analysis typically reveals triclinic or monoclinic crystal systems with extensive hydrogen bonding networks involving the protonated amino group and chloride counterions [7] [8].
The crystal structure exhibits characteristic intermolecular interactions including N-H···Cl⁻ hydrogen bonds with typical bond distances ranging from 2.0 to 2.3 Å [9]. The aromatic rings demonstrate π-π stacking interactions with interplanar distances of approximately 3.4-3.6 Å [6] [10]. The hexyloxy chains adopt extended conformations and participate in van der Waals interactions that contribute to the overall crystal stability [9].
Unit cell parameters for similar hexyloxy-substituted aniline derivatives show typical values: a = 8.6-10.9 Å, b = 10.9-15.0 Å, c = 15.0-19.6 Å with angles varying depending on the crystal system [6]. The packing density is influenced by the balance between hydrogen bonding interactions and hydrophobic interactions from the alkyl chains [10].
¹H Nuclear Magnetic Resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for p-(Hexyloxy)aniline hydrochloride [8]. The terminal methyl group of the hexyloxy chain appears as a triplet at approximately δ 0.94 ppm with a coupling constant of 6.8 Hz [8]. The methylene protons adjacent to the ether oxygen (OCH₂) resonate at δ 3.94 ppm as a triplet with J = 6.4 Hz [8]. The aromatic protons appear in the region δ 6.8-7.2 ppm, with the protons ortho to the amino group typically more shielded due to the electron-donating effect [11] [12].
¹³C Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework [8]. The alkyl carbons resonate in the range δ 14-68 ppm, with the terminal methyl carbon at approximately δ 14.2 ppm and the oxygen-bearing methylene carbon at δ 68.3 ppm [8]. The aromatic carbons appear between δ 115-156 ppm, with the quaternary carbon bearing the amino group typically appearing at the highest field due to electronic effects [11].
Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes for the functional groups present in p-(Hexyloxy)aniline hydrochloride [13] [14]. The N-H stretching vibrations of the protonated amino group appear in the region 3300-3500 cm⁻¹, typically as broad absorption bands due to hydrogen bonding with the chloride counterion [14]. The C-O stretching vibration of the ether linkage occurs around 1200-1300 cm⁻¹ [13]. Aromatic C=C stretching vibrations are observed at approximately 1600 and 1500 cm⁻¹ [11]. The C-H stretching vibrations of the alkyl chain appear in the region 2850-2950 cm⁻¹ [13].
Ultraviolet-Visible absorption spectroscopy of p-(Hexyloxy)aniline hydrochloride typically shows absorption maxima in the range 250-300 nm, corresponding to π-π* transitions of the substituted aniline chromophore [8] [11]. The hexyloxy substituent acts as an electron-donating group, causing a bathochromic shift compared to unsubstituted aniline [2]. The molar extinction coefficients are typically in the range 7-8 × 10³ M⁻¹cm⁻¹ [2].
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry confirms the molecular weight of p-(Hexyloxy)aniline hydrochloride [8]. The protonated molecular ion [M+H]⁺ appears at m/z 230, corresponding to the molecular formula C₁₂H₂₀NO⁺ [8].
Characteristic fragmentation patterns include loss of the hexyl chain (loss of 85 mass units) to give a fragment at m/z 145 corresponding to the para-hydroxylated aniline cation [15] [16]. Further fragmentation involves loss of the ether oxygen to produce fragments at m/z 129. The base peak typically corresponds to the aniline fragment at m/z 94, resulting from cleavage of the C-O bond [15].
Electrospray ionization mass spectrometry in positive mode provides similar fragmentation patterns, with the molecular ion peak observed at m/z 194 for the free base form (without HCl) [17]. Tandem mass spectrometry experiments reveal systematic loss of CH₂ units from the alkyl chain, consistent with the proposed hexyloxy substitution pattern [16].
Density functional theory calculations using the B3LYP functional with 6-311G** basis sets have been employed to characterize the electronic structure of p-(Hexyloxy)aniline and related derivatives [18] [2] [19]. The optimized molecular geometry reveals bond lengths consistent with experimental X-ray crystallographic data, with C-N bonds of approximately 1.41 Å and C-O bonds of 1.36-1.42 Å .
Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aniline moiety with significant contribution from the nitrogen lone pair and the aromatic π-system [2] [20]. The lowest unoccupied molecular orbital shows π* character distributed across the aromatic ring with nodes at the substitution positions [2]. The calculated HOMO-LUMO energy gap typically ranges from 4.5 to 5.2 eV, depending on the computational method employed [2].
Electrostatic potential surface calculations reveal that the amino nitrogen bears the most negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and protonation site [21]. The hexyloxy substituent provides electron density to the aromatic ring through resonance donation, lowering the ionization potential compared to unsubstituted aniline [2].
Natural population analysis indicates that the nitrogen atom carries a partial negative charge of approximately -0.6 to -0.8 e, while the oxygen atom of the ether linkage bears a charge of approximately -0.4 to -0.5 e [19]. The aromatic carbons exhibit alternating charge distribution consistent with the quinoid resonance contributions from the amino group [21].